molecular formula C21H21NO5 B8056381 (2R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid

(2R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid

Cat. No.: B8056381
M. Wt: 367.4 g/mol
InChI Key: ZILOAIGNUCTBAM-BFUOFWGJSA-N
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Description

This compound is a chiral morpholine derivative featuring a 9H-fluoren-9-yl methoxycarbonyl (Fmoc) protecting group. It serves as a critical building block in solid-phase peptide synthesis (SPPS) and drug design, where the Fmoc group protects amines during iterative coupling reactions . The stereochemistry at the 2R and 6R positions influences its conformational stability and interactions in biological systems. Its molecular formula is C₂₁H₂₁NO₅, with a molecular weight of 367.40 g/mol .

Properties

IUPAC Name

(2R,6R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-13-10-22(11-19(27-13)20(23)24)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILOAIGNUCTBAM-BFUOFWGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (2R,6R)-6-Methylmorpholine-2-carboxylic Acid

The morpholine ring is synthesized from L-threonine derivatives to exploit inherent chirality. A representative protocol involves:

  • Epoxide Formation :

    • L-Threonine is treated with thionyl chloride to form the acyl chloride, followed by epoxidation using mCPBA (meta-chloroperbenzoic acid) to yield (2R,3S)-2-methyl-3,4-epoxybutanoic acid.

    • Conditions : Dichloromethane, 0°C → RT, 12 h.

  • Ring-Opening Aminolysis :

    • The epoxide undergoes aminolysis with benzylamine to generate a β-amino alcohol intermediate.

    • Conditions : Ethanol, reflux, 6 h.

  • Cyclization and Deprotection :

    • Acid-catalyzed cyclization (HCl/MeOH) forms the morpholine ring. Subsequent hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding (2R,6R)-6-methylmorpholine-2-carboxylic acid.

StepReagents/ConditionsYieldCharacterization (NMR, HRMS)
1SOC₁₂, mCPBA, CH₂Cl₂78%¹H NMR (400 MHz, CDCl₃): δ 4.21 (dd)
2Benzylamine, EtOH, reflux65%[α]²⁵D = +12.5° (c 1.0, MeOH)
3HCl/MeOH, H₂/Pd-C82%HRMS: m/z 174.0764 [M+H]+

Fmoc Protection of the Morpholine Amine

The secondary amine of the morpholine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions:

  • Reaction Setup :

    • (2R,6R)-6-Methylmorpholine-2-carboxylic acid (1.0 eq) is dissolved in THF/water (3:1).

    • Fmoc-Cl (1.2 eq) and NaHCO₃ (2.5 eq) are added sequentially at 0°C.

  • Workup :

    • After 4 h at RT, the mixture is acidified (1M HCl) and extracted with ethyl acetate.

    • The crude product is purified via silica chromatography (hexane/EtOAc).

ParameterValue
Solvent SystemTHF/H₂O (3:1)
Temperature0°C → RT
Reaction Time4 h
Isolated Yield85%
Purity (HPLC)98.5% (C18, 0.1% TFA/MeCN)

Alternative Route: Solid-Phase Peptide Synthesis (SPPS)

Patent literature describes Fmoc-mediated SPPS for analogous morpholine derivatives:

  • Resin Loading :

    • Wang resin is functionalized with the morpholine carboxylic acid using HCTU (2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) and DIPEA.

  • Fmoc Deprotection :

    • 20% piperidine in DMF removes the Fmoc group, exposing the amine for subsequent coupling.

  • Cyclization :

    • On-resin cyclization is achieved using HATU/DIPEA in NMP (N-methylpyrrolidone).

ReagentRoleConcentration
HCTUCoupling agent3.3 eq
DIPEABase5.0 eq
PiperidineDeprotection20% v/v

Optimization Studies

Stereochemical Integrity During Cyclization

Racemization at C2 and C6 is minimized by:

  • Low-Temperature Cyclization : Conducting reactions at –20°C reduces epimerization.

  • Chiral Additives : (+)-Sodium L-ascorbate (0.1 eq) improves enantiomeric excess (ee) to >99%.

Solvent Effects on Fmoc Stability

Polar aprotic solvents (DMF, NMP) enhance Fmoc stability compared to THF or DCM. However, prolonged exposure to DMF at >40°C leads to carbamate degradation (5–7% over 8 h).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃) : δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.2 Hz, 2H), 4.41 (d, J = 6.8 Hz, 2H, CH₂Fmoc), 4.22 (t, J = 6.6 Hz, 1H, Fmoc CH), 3.82–3.75 (m, 2H, morpholine OCH₂), 2.98 (dd, J = 11.4, 2.4 Hz, 1H, morpholine NCH), 1.32 (d, J = 6.6 Hz, 3H, CH₃).

  • HRMS (ESI+) : m/z calc. for C₂₁H₂₁NO₅ [M+H]+: 368.1498; found: 368.1495.

Chromatographic Purity

  • HPLC Conditions : C18 column (4.6 × 150 mm), 0.1% TFA in H₂O/MeCN gradient (10→90% over 20 min), λ = 254 nm.

  • Retention Time : 12.3 min; Purity: 99.1%.

Scale-Up and Industrial Feasibility

Kilogram-scale production employs continuous flow chemistry:

  • Reactor Design : Tubular reactor with static mixers ensures homogeneous Fmoc coupling (residence time: 8 min).

  • Throughput : 1.2 kg/day with 93% yield .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted morpholines or derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₉H₁₉N₃O₄
  • Molecular Weight : 341.37 g/mol
  • IUPAC Name : (2R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid

Structural Features

The compound features a morpholine ring that contributes to its biological activity and stability, while the fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety during synthesis.

Medicinal Chemistry

The Fmoc group is widely used in peptide synthesis, acting as a protecting group for amino acids. This allows for the selective synthesis of peptides without unwanted reactions at reactive sites.

Case Study: Anticancer Activity

Research published in the Journal of Medicinal Chemistry evaluated the compound's effects on human breast cancer cells (MCF-7). The study found that it inhibited cell proliferation and induced apoptosis, demonstrating potential as an anticancer agent. The IC50 values ranged from 10 to 25 µM depending on the specific cancer cell line tested .

Biochemical Research

The compound is utilized as a probe in biochemical assays to study enzyme mechanisms. Its ability to interact with specific proteins makes it valuable for investigating biological pathways.

Example: Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation. The morpholine structure enhances binding affinity to target enzymes, facilitating drug design efforts aimed at modulating these pathways .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be modified to create various derivatives with distinct biological activities.

Synthetic Routes

Common synthetic routes involve:

  • Reagents : Sodium azide, isobutoxycarbonyl chloride.
  • Conditions : Controlled temperatures and inert atmospheres to prevent side reactions.

Material Science

The compound's unique structure allows it to be explored for applications in advanced materials. Its properties can be tailored for use in creating polymers or other materials with specific functionalities.

Unique Attributes

Compared to similar compounds, this compound exhibits distinct chemical properties due to its morpholine and fluorenyl groups, enhancing its utility in both biological and synthetic applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include Fmoc-protected morpholine and heterocyclic carboxylic acids, which share core motifs but differ in substituents, stereochemistry, or ring systems. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Similarity Score* Application Notes
(2R,6R)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic Acid Not provided C₂₁H₂₁NO₅ 367.40 Chiral morpholine core; methyl substitution at C6 Reference Peptide synthesis; chiral intermediates
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic Acid 204320-51-4 C₂₀H₁₉NO₅ 353.38 Morpholine-3-carboxylic acid; no methyl group 1.00 SPPS; lower steric hindrance
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoate 1380327-56-9 C₂₀H₂₁NO₄ 339.38 Methyl ester; branched alkyl chain 0.92 Prodrug design; enhanced lipophilicity
6-(Fmoc-amino)-2,2-difluorospiro[3.3]heptane-6-carboxylic Acid 2375260-39-0 C₂₃H₂₁F₂NO₄ 413.40 Spirocyclic core; difluoro substitution N/A Metabolic stability; fluorinated drug candidates
5-Fmoc-thiazolo[4,5-c]pyridine-2-carboxylic Acid 2091737-71-0 C₂₃H₁₈N₂O₄S 418.46 Thiazolo-pyridine ring N/A Kinase inhibitor scaffolds

*Similarity scores derived from molecular fingerprint comparisons (e.g., Tanimoto coefficient) .

Key Differences and Implications

Stereochemistry: The (2R,6R) configuration distinguishes the target compound from non-chiral or differently substituted analogues like 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid. Stereochemistry impacts binding affinity in enzyme-active sites and crystallization behavior .

Fluorine atoms in the spirocyclic analogue enhance metabolic stability and bioavailability, making it preferable for in vivo applications .

Heterocyclic Diversity : Thiazolo-pyridine derivatives exhibit distinct electronic profiles compared to morpholine-based compounds, favoring interactions with targets like kinases .

Biological Activity

The compound (2R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, commonly referred to as Fmoc-morpholine derivative, is a morpholine-based compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for drug development.

  • Molecular Formula : C20_{20}H19_{19}NO5_5
  • Molecular Weight : 353.37 g/mol
  • CAS Number : 312965-04-1

The structure features a morpholine ring, which is known for its ability to interact with various biological targets. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety that enhances the compound's stability during synthesis and potential therapeutic applications.

Pharmacological Properties

  • Neuropharmacology :
    • Morpholine derivatives, including the Fmoc-morpholine compound, have shown significant activity in modulating receptors involved in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The presence of the morpholine ring facilitates binding to various receptors and enzymes critical in these pathologies .
    • Recent studies have indicated that compounds with similar structures can inhibit LRRK2 kinase activity, which is implicated in Parkinson's disease. For instance, MLi-2, a selective LRRK2 inhibitor, demonstrated an IC50_{50} of 0.76 nM and showed favorable brain permeability .
  • Antitumor Activity :
    • Research has highlighted the potential of morpholine-containing compounds as therapeutic agents against central nervous system tumors. These compounds can inhibit enzymes involved in tumor progression and modulate pathways critical for cancer cell survival .
  • Antimicrobial Activity :
    • The biological activity of Fmoc derivatives extends to antimicrobial properties. Studies have reported broad-spectrum activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antibiotic agents .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Receptor Binding : The morpholine moiety allows for effective interactions with various receptor sites in the central nervous system, influencing neurotransmitter systems involved in mood regulation and pain perception .
  • Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes associated with neurodegeneration and tumor growth, potentially leading to therapeutic benefits in conditions like Alzheimer's disease and certain cancers .

Case Studies

Several studies have been conducted to evaluate the biological activity of morpholine derivatives:

  • Study on Neurodegenerative Diseases :
    A study investigated the effects of morpholine derivatives on LRRK2 kinase inhibition. The results indicated significant neuroprotective effects and modulation of neuroinflammatory responses in animal models of Parkinson's disease .
  • Antimicrobial Efficacy :
    Another study evaluated the antimicrobial properties of various Fmoc derivatives against a panel of bacterial strains. Results demonstrated that these compounds exhibited potent antibacterial activity with minimal cytotoxicity towards human cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Disease/ConditionMechanismReference
NeuropharmacologyAlzheimer's DiseaseReceptor modulation
NeuropharmacologyParkinson's DiseaseLRRK2 kinase inhibition
AntitumorCNS TumorsEnzyme inhibition
AntimicrobialBacterial InfectionsBroad-spectrum antibacterial activity

Q & A

Q. What are the critical safety considerations for handling (2R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid in laboratory settings?

  • Methodological Answer : This compound is classified under acute toxicity categories (oral, dermal, inhalation; Category 4) per EU-GHS/CLP regulations . Key safety measures include:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling solids or solutions to minimize inhalation risks.
  • Storage : Keep in tightly sealed containers in cool (<25°C), dry, and well-ventilated areas away from incompatible materials (strong acids/bases, oxidizing agents) .
  • Spill Management : Use absorbent materials (e.g., vermiculite) for solid spills. For solutions, neutralize with inert solvents (e.g., ethyl acetate) before disposal as hazardous waste .

Q. How can researchers confirm the structural integrity of this compound after synthesis or prolonged storage?

  • Methodological Answer : Structural validation requires a combination of:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm stereochemistry (2R,6R configuration) and Fmoc-group retention. Peaks corresponding to the morpholine ring (δ 3.5–4.5 ppm) and fluorenyl protons (δ 7.2–7.8 ppm) are critical .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% by area under the curve) .

Advanced Research Questions

Q. What strategies optimize the coupling efficiency of this Fmoc-protected morpholine derivative in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The steric hindrance of the morpholine ring and Fmoc group requires tailored coupling conditions:
  • Activation Reagents : Use 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) with 1-hydroxy-7-azabenzotriazole (HOAt) for improved reactivity .
  • Solvent System : Perform couplings in dimethylformamide (DMF) or dichloromethane (DCM) with 2% v/v N,N-diisopropylethylamine (DIPEA) to maintain basic pH .
  • Reaction Monitoring : Conduct Kaiser tests or FT-IR spectroscopy to detect free amine groups and ensure complete coupling .

Q. How can researchers resolve discrepancies in reaction yields during the deprotection of the Fmoc group under basic conditions?

  • Methodological Answer : Incomplete Fmoc removal (e.g., using 20% piperidine in DMF) may arise from:
  • Steric Effects : Prolong treatment time (2 × 10 min cycles) or increase piperidine concentration to 30% .
  • Side Reactions : Monitor for β-elimination byproducts via LC-MS. If detected, switch to milder bases (e.g., 1,8-diazabicycloundec-7-ene (DBU) in DCM) .
  • Quantitative Analysis : Use UV-Vis spectroscopy (λ = 301 nm) to quantify released fluorenylmethyl groups and calculate deprotection efficiency .

Q. What analytical approaches validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:
  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours. Analyze degradation products via LC-MS/MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td_d) under nitrogen flow. Typical Fmoc derivatives show Td_d >150°C, but morpholine ring stability may vary .

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